1-(But-3-yn-2-yl)piperidine

Lipophilicity Physicochemical Properties Drug-likeness

1-(But-3-yn-2-yl)piperidine (CAS 54795-31-2) is an N-alkynyl piperidine derivative with molecular formula C9H15N and molecular weight 137.22 g/mol. It contains a piperidine ring linked via its nitrogen to the C2 position of a but-3-ynyl chain, creating a chiral center that renders the compound a racemic mixture.

Molecular Formula C9H15N
Molecular Weight 137.22 g/mol
CAS No. 54795-31-2
Cat. No. B14128502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(But-3-yn-2-yl)piperidine
CAS54795-31-2
Molecular FormulaC9H15N
Molecular Weight137.22 g/mol
Structural Identifiers
SMILESCC(C#C)N1CCCCC1
InChIInChI=1S/C9H15N/c1-3-9(2)10-7-5-4-6-8-10/h1,9H,4-8H2,2H3
InChIKeyLIKXDLXGQGZVFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(But-3-yn-2-yl)piperidine (CAS 54795-31-2) Procurement Guide: Properties and Research Use


1-(But-3-yn-2-yl)piperidine (CAS 54795-31-2) is an N-alkynyl piperidine derivative with molecular formula C9H15N and molecular weight 137.22 g/mol . It contains a piperidine ring linked via its nitrogen to the C2 position of a but-3-ynyl chain, creating a chiral center that renders the compound a racemic mixture . The terminal alkyne moiety serves as a versatile chemical handle for click chemistry and cross-coupling applications .

Why 1-(But-3-yn-2-yl)piperidine (CAS 54795-31-2) Cannot Be Replaced by Generic Piperidines


Substitution with generic piperidine derivatives lacking the but-3-yn-2-yl group fails to provide the terminal alkyne functionality essential for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry [1]. The C2 attachment creates a chiral center and a distinct LogP of approximately 1.43, differing from both unsubstituted piperidine (LogP ~0.84) and longer-chain alkynyl piperidines . Alternative N-alkynyl piperidines with different alkyne chain lengths or substitution patterns alter the steric and electronic environment at the reactive site, compromising both reaction efficiency and scaffold compatibility .

Quantitative Differentiation Evidence for 1-(But-3-yn-2-yl)piperidine (CAS 54795-31-2) vs. Analogs


LogP Differentiation: 1-(But-3-yn-2-yl)piperidine vs. Unsubstituted Piperidine

1-(But-3-yn-2-yl)piperidine exhibits a calculated LogP of 1.43, substantially higher than unsubstituted piperidine (LogP 0.84) and N-methylpiperidine (LogP 1.23) . This increased lipophilicity, driven by the but-3-yn-2-yl substituent, enhances membrane permeability potential while retaining favorable aqueous solubility characteristics relative to more heavily substituted analogs.

Lipophilicity Physicochemical Properties Drug-likeness

Terminal Alkyne Click Chemistry Compatibility: Differentiation from Non-Alkynyl Piperidines

The terminal alkyne of 1-(But-3-yn-2-yl)piperidine enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction inaccessible to non-alkynyl piperidines such as piperidine, N-methylpiperidine, or piperine . This functionality has been validated in the synthesis of tetravalent and nonavalent dendrimers using trihydroxypiperidine-based scaffolds [1]. In contrast, saturated piperidine analogs cannot participate in this bioorthogonal conjugation strategy.

Click Chemistry CuAAC Bioorthogonal Chemistry

Chirality at C2: Differentiation from 1-(But-3-yn-1-yl)piperidine

1-(But-3-yn-2-yl)piperidine possesses a chiral center at the C2 position of the butynyl chain due to attachment at the secondary carbon, resulting in a racemic mixture (R/S enantiomers) . Its structural isomer, 1-(but-3-yn-1-yl)piperidine, attaches at the primary C1 position and is achiral . This stereochemical distinction provides opportunities for enantioselective synthesis and chiral resolution studies unavailable with the C1-linked analog.

Chiral Synthesis Enantioselectivity Stereochemistry

Optimal Research Applications for 1-(But-3-yn-2-yl)piperidine (CAS 54795-31-2) Based on Evidence


Click Chemistry Scaffold Functionalization

The terminal alkyne moiety enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for modular conjugation to azide-containing probes, biomolecules, or solid supports [1]. This application leverages the compound's quantitative LogP advantage (1.43) for cellular permeability studies and its validated compatibility with multivalent dendrimer synthesis .

Chiral Building Block for Enantioselective Synthesis

The chiral center at the C2 position (racemic mixture) provides a scaffold for enantioselective synthetic routes or chiral resolution studies [1]. This differentiates it from achiral 1-(but-3-yn-1-yl)piperidine, enabling investigation of stereochemistry-dependent pharmacological effects .

Lipophilicity-Optimized Intermediate for CNS-Targeted Compounds

With a calculated LogP of 1.43 [1], this compound resides in the optimal range for CNS drug-likeness (LogP 1-3), offering superior membrane permeability compared to unsubstituted piperidine (LogP 0.84) while avoiding the excessive lipophilicity (LogP >5) associated with poor solubility and promiscuous binding .

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